The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which incorporates both purine and benzothiazole functionalities, suggesting potential biological activity.
This compound can be sourced from various chemical suppliers and research institutions. It is often available in different grades for research purposes, including analytical and synthetic grades. The compound's CAS number is essential for identification in chemical databases and procurement.
The compound is classified as a purine derivative due to its structural resemblance to purines, which are vital components of nucleic acids. Additionally, it falls under the category of benzothiazole derivatives, known for their diverse biological properties.
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. Common methods include:
The synthetic pathway may require specific reagents such as acetic anhydride for acetylation and catalysts to facilitate cyclization. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
The molecular formula of the compound is with a molecular weight of approximately 358.41 g/mol. The structure includes:
The compound's structural data can be represented using various notations:
CC1=C(NC(=O)N(C)C(=O)N1C)C(=O)N(C)C2=C(SC=C2)OCInChI=1S/C16H18N4O3S/c1-10(20)19(21)14(18)12(17)8-9(22)11(23)15(24)16(13(8)5)6/h5-8H,1-4H3,(H2,17,18)(H2,19,20)(H2,21,22)(H2,23).The compound can participate in several chemical reactions due to its functional groups:
Reactions involving this compound should be carefully monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.
The mechanism of action for 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is hypothesized based on its structural components:
Research into similar compounds suggests that modifications in the benzothiazole structure can significantly influence biological activity and specificity towards molecular targets.
The compound is expected to exhibit moderate solubility in polar solvents due to its functional groups. Melting point and boiling point data should be determined experimentally as they are critical for practical applications.
Key chemical properties include:
Relevant data from similar compounds indicate potential stability against oxidative degradation but susceptibility to hydrolysis under acidic conditions.
The compound has potential applications in various fields:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: